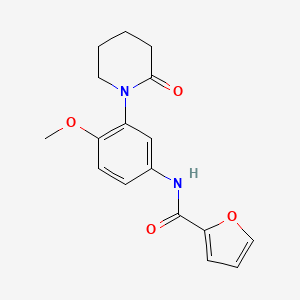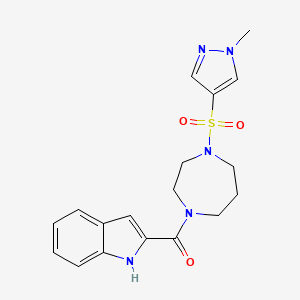
(1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including an indole ring, a pyrazole ring, a sulfonyl group, and a diazepane ring. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazole is a simple aromatic ring compound that consists of a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an organic group. Diazepane is a seven-membered saturated ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings are aromatic and planar, contributing to the compound’s stability. The diazepane ring, being a seven-membered ring, would have some ring strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the indole ring is electron-rich and can undergo electrophilic substitution. The pyrazole ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the sulfonyl group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound has been investigated for its cytotoxic effects against several cancer cell lines. For instance, in vitro studies revealed that compound 10ec exhibited significant cytotoxicity against BT-474 breast cancer cells, with an IC50 value of 0.99 ± 0.01 μM . Additionally, it induced apoptosis in BT-474 cells, as evidenced by acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays. The inhibition of colony formation further supported its anticancer potential.
Tubulin Polymerization Inhibition
Compound 10ec was also evaluated for its ability to inhibit tubulin polymerization. Molecular modeling studies indicated that it binds to the colchicine binding site of tubulin, suggesting a potential role in disrupting microtubule dynamics .
Anti-Inflammatory Activity
Another related compound, 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine, possessing terminal ethyl or propyl sulfonamides, was studied for its cytotoxic effect in LPS-induced RAW264.7 macrophage cells . While this specific compound is not identical to the one , it highlights the broader interest in related structures for anti-inflammatory research.
Precursor to Biologically Active Natural Products
A derivative of the compound, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Although not directly related to the compound , this underscores the versatility of indole-based scaffolds.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indol-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-21-13-15(12-19-21)27(25,26)23-8-4-7-22(9-10-23)18(24)17-11-14-5-2-3-6-16(14)20-17/h2-3,5-6,11-13,20H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOKXXAXSZQVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


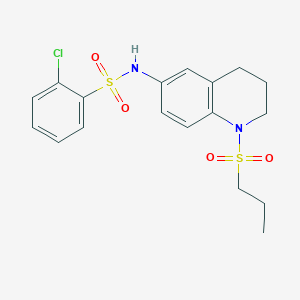
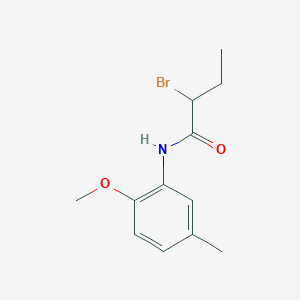
![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)
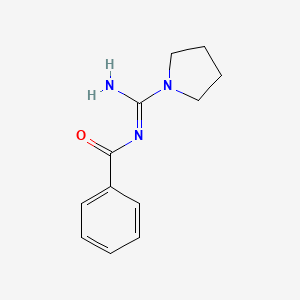
![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)

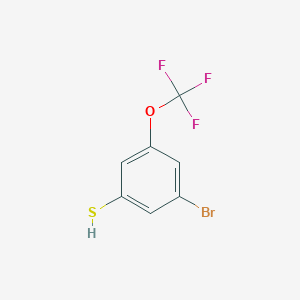
![3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2430067.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430068.png)
![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)
